molecular formula C18H25NO B5702541 1-[3-(4-isopropylphenyl)acryloyl]azepane

1-[3-(4-isopropylphenyl)acryloyl]azepane

Cat. No.: B5702541
M. Wt: 271.4 g/mol
InChI Key: XEDVYHMXXODCLR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Isopropylphenyl)acryloyl]azepane is a synthetic organic compound featuring an azepane ring (a seven-membered saturated amine ring) conjugated via an acryloyl group to a 4-isopropylphenyl moiety. This structure combines the steric bulk of the isopropyl group with the electronic properties of the acryloyl linker, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-15(2)17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12,15H,3-6,13-14H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVYHMXXODCLR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share a structural motif with 1-[3-(4-isopropylphenyl)acryloyl]azepane. Key examples include:

Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones (MCF-7 Breast Cancer Cells)
Compound Name IC₅₀ (μg/mL) Key Structural Features
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4) 22.41 4-Isopropylphenyl, bromophenyl substituent
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (Compound 1) 1,484.75 Chlorophenyl, p-tolyl substituent
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3) 42.22 Bromophenyl, p-tolyl substituent
  • Key Insight : Compound 4, bearing the 4-isopropylphenyl group, exhibits significantly higher cytotoxicity (IC₅₀ = 22.41 μg/mL) compared to other chalcone derivatives. This suggests that the bulky isopropyl group enhances membrane permeability or target binding efficiency .

Curcumin Analogs with Acryloyl Moieties

Curcumin derivatives, such as (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d), share the α,β-unsaturated ketone system but differ in their cyclic backbone:

Azepane-Based Derivatives

Other azepane-containing compounds demonstrate the versatility of this scaffold:

Table 3: Comparison of Azepane Derivatives
Compound Name Molecular Weight Key Functional Groups Applications
This compound 283.39 Acryloyl, 4-isopropylphenyl Potential anticancer agent
1-[3-(2-Thienyl)acryloyl]azepane 235.35 Acryloyl, thienyl Unspecified pharmacological use
1-(Pyridin-3-yl)azepane (2.3ac) 176.26 Pyridinyl Synthetic intermediate
  • Key Insight : The substitution of the 4-isopropylphenyl group (vs. thienyl or pyridinyl) significantly alters electronic and steric properties. For example, the thienyl group in 1-[3-(2-thienyl)acryloyl]azepane may enhance π-π stacking interactions, whereas the isopropyl group favors hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.